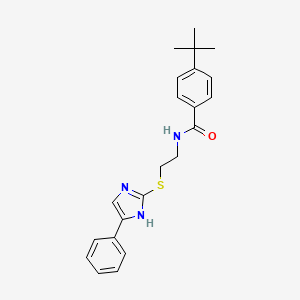
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(tert-butyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound that combines a tert-butyl group, a benzamide moiety, and an imidazole derivative. This unique structure suggests potential pharmacological applications, particularly in oncology and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and potential therapeutic uses.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Tert-butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Imidazole Ring : Known for its biological activity, particularly in drug design due to its ability to participate in hydrogen bonding and metal coordination.
- Thioether Linkage : The sulfur atom may contribute to unique reactivity patterns and biological interactions.
While specific mechanisms of action for this compound remain largely unexplored, compounds with similar structural features have shown various biological activities. The imidazole and benzamide moieties are often associated with:
- Anticancer Activity : Many imidazole derivatives have been studied for their ability to inhibit tumor growth through various pathways.
- Enzyme Inhibition : Benzamide derivatives are known to act as inhibitors for several enzymes, including kinases involved in cancer progression.
Anticancer Properties
Research indicates that compounds containing imidazole rings often exhibit significant anticancer properties. For instance:
- Imidazole Derivatives : These compounds have shown promising results in inhibiting cancer cell proliferation. A study highlighted the anticancer activity of benzamide derivatives as potent RET kinase inhibitors, suggesting a similar potential for this compound due to its structural similarities .
Antimicrobial Activity
Imidazole-containing compounds are also recognized for their antimicrobial properties. The thioether linkage may enhance the interaction with microbial targets:
- Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzamide Derivatives | Contains an amide group | Anticancer activity, enzyme inhibition |
| Imidazole Derivatives | Contains an imidazole ring | Antimicrobial properties |
| Thioether Compounds | Features sulfur linkage | Potential enzyme inhibitors |
This table illustrates that the compound's unique combination of functional groups may enhance its biological activity compared to simpler derivatives.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-22(2,3)18-11-9-17(10-12-18)20(26)23-13-14-27-21-24-15-19(25-21)16-7-5-4-6-8-16/h4-12,15H,13-14H2,1-3H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCFBYCKQUYFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













